SM-102 is an amino cationic lipid [, , , , , , , , , , , , , , , , , , ] tailored for the formation of lipid nanoparticles (LNPs) [, , , , , , , , , , , , , , , , , , ]. It plays a crucial role as a key ingredient in LNP formulations designed for delivering nucleic acid therapeutics, including mRNA and siRNA [, , , , , , , , , , , , , , , , , , ]. Its presence in these formulations is pivotal for encapsulating and protecting the genetic material and facilitating its efficient delivery into cells.
While the provided abstracts don't offer a detailed protocol for SM-102 synthesis, several studies allude to its modification or the synthesis of analogous compounds [, , , , , , ]. These modifications typically involve altering the hydrophobic tail chains or linkers to fine-tune the properties of the resulting LNPs [, ].
The molecular structure of SM-102 consists of a hydrophilic head group and two hydrophobic tails. This amphiphilic nature allows it to self-assemble into various structures, including liposomes and other nanoparticles, in aqueous solutions. While specific structural analysis data is absent in the provided abstracts, studies highlight the importance of its structural features, particularly the ionizable amine group, for its function in LNP-mediated delivery [, , , , , , , , ].
SM-102's mechanism of action in LNPs primarily revolves around its role as an ionizable cationic lipid []. At physiological pH, the amine group in SM-102 is positively charged, facilitating complexation with negatively charged nucleic acids like mRNA [, , , , , , , , , , , , , , , , , , ]. Upon cellular uptake of the LNP via endocytosis, the acidic environment within endosomes protonates SM-102, leading to a change in its charge and conformation [, , , ]. This change disrupts the endosomal membrane, facilitating the release of the encapsulated mRNA into the cytoplasm for translation into protein [, , , ].
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2